![molecular formula C15H19OPSSn B14347253 Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane CAS No. 91489-36-0](/img/structure/B14347253.png)
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane is a chemical compound with a unique structure that includes both organotin and organophosphorus elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with trimethyltin chloride in the presence of a sulfur source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: A related compound that lacks the trimethylstannyl and sulfanylidene groups.
Trimethylstannylphosphine: Similar in structure but without the diphenyl groups.
Diphenylphosphine oxide: An oxidation product of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of organotin and organophosphorus elements, which allows it to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
91489-36-0 |
|---|---|
Molekularformel |
C15H19OPSSn |
Molekulargewicht |
397.1 g/mol |
IUPAC-Name |
diphenyl-sulfanylidene-trimethylstannyloxy-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS.3CH3.Sn/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h1-10H,(H,13,15);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
JZPSQDGYRFDBTI-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



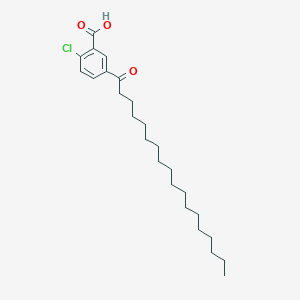
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
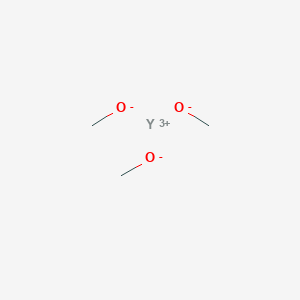
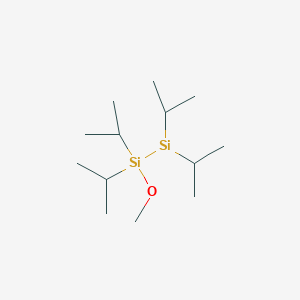
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

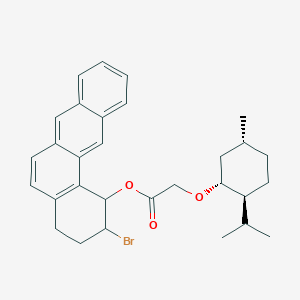
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
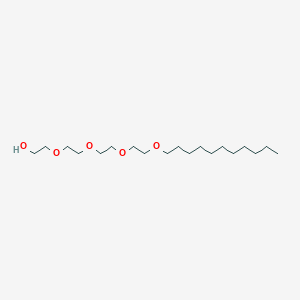
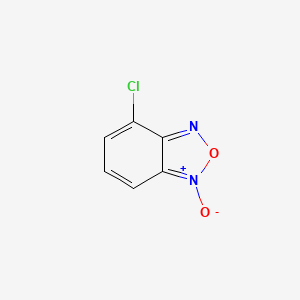
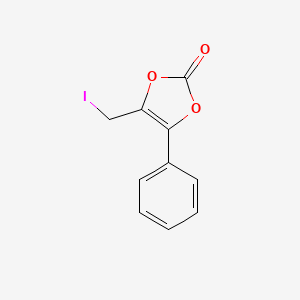
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
